molecular formula C6H5ClO2S B2636349 5-Chloro-4-methylthiophene-2-carboxylic acid CAS No. 74598-03-1

5-Chloro-4-methylthiophene-2-carboxylic acid

Cat. No.: B2636349
CAS No.: 74598-03-1
M. Wt: 176.61
InChI Key: DFFITKIQYSTVPF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Chloro-4-methylthiophene-2-carboxylic acid: is an organic compound with the molecular formula C6H5ClO2S and a molecular weight of 176.62 g/mol . It is a derivative of thiophene, a sulfur-containing heterocycle, and is characterized by the presence of a chlorine atom at the 5-position and a methyl group at the 4-position of the thiophene ring. This compound is commonly used in various chemical and pharmaceutical applications due to its unique structural properties .

Scientific Research Applications

Chemistry: 5-Chloro-4-methylthiophene-2-carboxylic acid is used as a building block in the synthesis of more complex organic molecules.

Biology: In biological research, this compound is used to study the effects of thiophene derivatives on biological systems. It serves as a model compound for investigating the interactions of sulfur-containing heterocycles with biological targets .

Medicine: Its derivatives have been explored for their antimicrobial, anti-inflammatory, and anticancer properties .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is employed in the synthesis of dyes, pigments, and polymers .

Mechanism of Action

The mechanism of action for carboxylic acids involves the donation of a hydrogen to produce a carboxylate ion . This is due to the presence of a carboxyl functional group in these compounds.

Safety and Hazards

The safety data sheet for a similar compound, 5-Chlorothiophene-2-carboxylic acid, indicates that it causes skin irritation, serious eye irritation, may cause an allergic skin reaction, and may cause respiratory irritation . It is recommended to handle this compound with appropriate protective measures .

Future Directions

The catalytic reduction of carboxylic acid derivatives, including 5-Chloro-4-methylthiophene carboxylic acid, has witnessed a rapid development in recent years . This field of research is expected to continue to grow, particularly in the context of upgrading bio-based feedstocks .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloro-4-methylthiophene-2-carboxylic acid typically involves the chlorination of 4-methylthiophene-2-carboxylic acid. The reaction is carried out under controlled conditions using chlorinating agents such as thionyl chloride or phosphorus pentachloride . The reaction is usually performed in an inert solvent like dichloromethane or chloroform, and the temperature is maintained at a moderate level to ensure the selective chlorination at the 5-position .

Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The final product is typically purified through recrystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions: 5-Chloro-4-methylthiophene-2-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.

    Reduction: Lithium aluminum hydride, diethyl ether as solvent.

    Substitution: Nucleophiles like amines or thiols, polar aprotic solvents like dimethylformamide (DMF).

Major Products:

Comparison with Similar Compounds

Uniqueness: 5-Chloro-4-methylthiophene-2-carboxylic acid is unique due to the combined presence of the chlorine atom and the methyl group on the thiophene ring. This combination imparts distinct chemical properties and reactivity, making it valuable in various applications .

Properties

IUPAC Name

5-chloro-4-methylthiophene-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5ClO2S/c1-3-2-4(6(8)9)10-5(3)7/h2H,1H3,(H,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFFITKIQYSTVPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=C1)C(=O)O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5ClO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

5-Chloro-3-methyl-thiophene-2-carboxylic acid, melting point (methanol/H2O) 149°-152° C. (90%).
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Synthesis routes and methods II

Procedure details

4-Methyl-2-thiophenecarboxylic acid ethyl ester (3.4 g) synthesized in accordance with the method of Reference Example 140 was dissolved in acetonitrile (30 ml), and sulfuryl chloride (2.4 ml) in acetonitrile (20 ml) was added dropwise. The mixture was stirred at room-temperature for 30 minutes, and 10% aqueous sodium thiosulfate (100 ml) was added. The mixture was stirred at room temperature for 2 hours and extracted with diethyl ether. The extract was washed with saturated aqueous sodium chloride, dried over anhydrous magnesium sulfate and concentrated under reduced pressure. The residue was purified by silica gel column chromatography, and the desired fractions were concentrated under reduced pressure to give 5-chloro-4-methyl-2-thiophenecarboxylic acid ethyl ester (4.09 g). 5-Chloro-4-methyl-2-thiophenecarboxylic acid ethyl ester (4.09 g) was dissolved in a mixture of ethanol (20 ml) and tetrahydrofuran (20 ml), and 1N aqueous sodium hydroxide (40 ml) was added. The mixture was stirred at 60° C for 2 hours and washed with diethyl ether. The aqueous layer was acidified with 1N hydrochloric acid and extracted with ethyl acetate. The extract was dried over anhydrous magnesium sulfate and concentrated under reduced pressure to give 5-chloro-4-methyl-2-thiophenecarboxylic acid (2.37 g) as crystals.
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40 mL
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